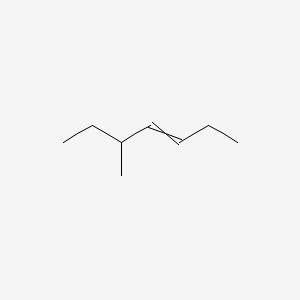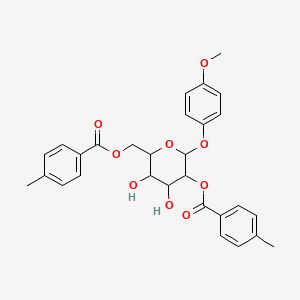
(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(4-methoxyphenoxy)-6-(((4-methylbenzoyl)oxy)methyl)tetrahydro-2H-pyran-3-yl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(4-methoxyphenoxy)-6-(((4-methylbenzoyl)oxy)methyl)tetrahydro-2H-pyran-3-yl 4-methylbenzoate” is a complex organic molecule with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the tetrahydro-2H-pyran ring, the introduction of the methoxyphenoxy group, and the esterification with 4-methylbenzoic acid. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, minimizing reaction steps, and ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ester groups would produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic properties that can be explored for drug development.
Industry: It can be used in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, it may bind to specific enzymes or receptors, altering their activity and leading to a biological response. The pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(4-hydroxyphenoxy)-6-(((4-methylbenzoyl)oxy)methyl)tetrahydro-2H-pyran-3-yl 4-methylbenzoate
- (2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(4-methoxyphenoxy)-6-(((4-chlorobenzoyl)oxy)methyl)tetrahydro-2H-pyran-3-yl 4-methylbenzoate
Uniqueness
The uniqueness of the compound lies in its specific functional groups and their arrangement, which can result in distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
[3,4-dihydroxy-6-(4-methoxyphenoxy)-5-(4-methylbenzoyl)oxyoxan-2-yl]methyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O9/c1-17-4-8-19(9-5-17)27(32)35-16-23-24(30)25(31)26(38-28(33)20-10-6-18(2)7-11-20)29(37-23)36-22-14-12-21(34-3)13-15-22/h4-15,23-26,29-31H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTSZMZIXWBXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
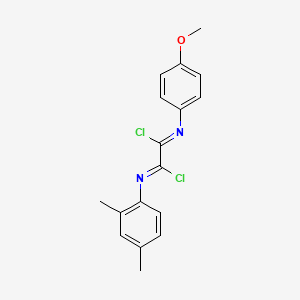
![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)
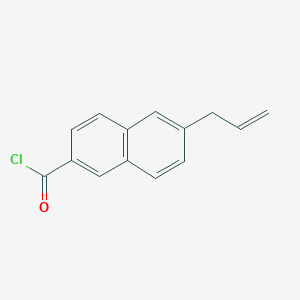

dimethylsilane](/img/structure/B12516925.png)
![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
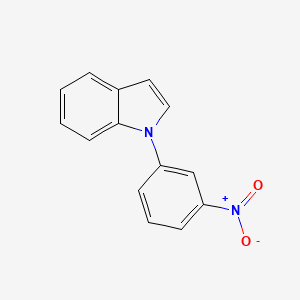
![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)
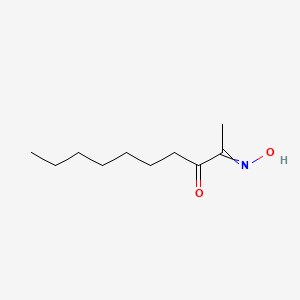
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)

